Ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate
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Overview
Description
Ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H19NO2 This compound is characterized by a cyclohexane ring substituted with an ethyl ester, an amino group, and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base to form ethyl cyclohexanone-1-carboxylate. This intermediate is then subjected to a series of reactions, including amination and vinylation, to introduce the amino and ethenyl groups, respectively .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced ethyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-aminocyclohexane-1-carboxylate
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-4-methylcyclohexane-1-carboxylate
Uniqueness
Ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and an ethenyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88996-21-8 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 3-amino-4-ethenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-8-5-6-9(7-10(8)12)11(13)14-4-2/h3,8-10H,1,4-7,12H2,2H3 |
InChI Key |
XOJUOQIRKQODSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)C=C |
Origin of Product |
United States |
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